molecular formula C5H2Br2ClN B045329 2,3-Dibromo-5-chloropyridine CAS No. 137628-17-2

2,3-Dibromo-5-chloropyridine

Cat. No. B045329
M. Wt: 271.34 g/mol
InChI Key: GDUFWKJMOOVEMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dibromo-5-chloropyridine involves halogenation reactions that introduce bromo and chloro groups into the pyridine ring. While specific synthesis methods for 2,3-dibromo-5-chloropyridine are not detailed in the available literature, analogous processes can be observed in the synthesis of similar halogenated pyridines. For example, the synthesis of tetraarylpyridines via chemo-selective Suzuki-Miyaura reactions of 3,5-dibromo-2,6-dichloropyridine demonstrates the utility of halogenated pyridines as intermediates in cross-coupling reactions to achieve complex aromatic compounds (Reimann et al., 2015).

Molecular Structure Analysis

The molecular structure of halogenated pyridines, including 2,3-dibromo-5-chloropyridine, is characterized by the presence of halogen atoms on the pyridine ring, which significantly influences their chemical reactivity and physical properties. Single-crystal X-ray diffraction techniques are commonly used to elucidate the crystallographic and molecular geometry of these compounds, providing insights into their structural characteristics and the basis for their chemical behavior.

Chemical Reactions and Properties

Halogenated pyridines participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and as precursors for the synthesis of complex organic molecules. The presence of bromo and chloro groups in 2,3-dibromo-5-chloropyridine makes it a versatile intermediate for further functionalization. For instance, the selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the reactivity of halogen atoms towards substitution and coupling reactions, leading to the synthesis of aminopyridines with high yields and selectivity (Ji et al., 2003).

Scientific Research Applications

  • Microwave-Promoted Synthesis : A study by Gogoi, Gogoi, and Boruah (2012) in "Synthesis" highlighted the microwave-promoted synthesis of 3,5-disubstituted 2-chloropyridines, which includes compounds like 2,3-Dibromo-5-chloropyridine. This method provides a rapid and efficient approach for producing high-yield products in a short time (Gogoi, Gogoi, & Boruah, 2012).

  • Halogen Atom Migration Studies : Hertog and Schogt (2010) in "Recueil des Travaux Chimiques des Pays-Bas" explored halogen atom migration in derivatives of dihydroxypyridine, including processes like bromination and chlorination, which are relevant to the study of 2,3-Dibromo-5-chloropyridine (Hertog & Schogt, 2010).

  • Vibrational Spectra of Metal Complexes : A study by Bakiler, Maslov, and Akyuz (1999) in the "Journal of Molecular Structure" refined the force field and electrooptical parameters of 2-chloropyridine, predicting significant mixing of ring and CH modes in metal complexes. This research provides insights relevant to the structural analysis of 2,3-Dibromo-5-chloropyridine (Bakiler, Maslov, & Akyuz, 1999).

  • Silyl-Mediated Halogen/Halogen Displacement : Schlosser and Cottet (2002) in the "European Journal of Organic Chemistry" examined the silyl-mediated halogen/halogen displacement in pyridines, which is a key reaction for synthesizing compounds like 2,3-Dibromo-5-chloropyridine (Schlosser & Cottet, 2002).

  • Chlorination Mechanism Study : A study by Yang Kun (2004) in the "Journal of Tianjin Normal University" investigated the chlorination mechanism in chloropyridines, revealing important insights about the formation of compounds like 2,3-Dibromo-5-chloropyridine (Yang Kun, 2004).

  • Pesticide Synthesis Applications : Lu Xin-xin (2006) in "Modern Agrochemicals" reviewed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, evaluating the process's importance in pesticide synthesis. This review provides context for the application of similar compounds, like 2,3-Dibromo-5-chloropyridine, in pesticide development (Lu Xin-xin, 2006).

properties

IUPAC Name

2,3-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFWKJMOOVEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451411
Record name 2,3-Dibromo-5-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-chloropyridine

CAS RN

137628-17-2
Record name 2,3-Dibromo-5-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137628-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-5-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromo-5-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GJ Quallich, DE Fox, RC Friedmann… - The Journal of …, 1992 - ACS Publications
(6) Quallich, GJ; Murtiashaw, CW Eur. Pat. Appl. 91301571.5.(7) The yield was based on recovered starting material 1.(8) Grieco, PA; Larsen, SDJ Org. Chem. 1986, 51, 3553.(9) The …
Number of citations: 40 pubs.acs.org
F Cottet, M Schlosser - Tetrahedron, 2004 - Elsevier
Although there are many conceivable ways to funtionalize, and specifically carboxylate, 2-chloro-4-(trifluoromethyl)pyridine optionally at all three vacant positions, it is more …
Number of citations: 26 www.sciencedirect.com
V Mamane, P Peluso, E Aubert, S Cossu… - The Journal of Organic …, 2016 - ACS Publications
The preparation of 27 isomers of chiral hexahalogeno-4,4′-bipyridines by means of two complementary methods is described. The first one is convergent and based on the LDA-…
Number of citations: 18 pubs.acs.org
H Mei, AM Remete, Y Zou, H Moriwaki, S Fustero… - Chinese Chemical …, 2020 - Elsevier
Eleven new fluorine-containing FDA-approved drugs have been profiled and details of their discovery and preparation are discussed. Therapeutic areas include schizophrenia, migraine…
Number of citations: 160 www.sciencedirect.com
N Yasuda, E Cleator, B Kosjek, J Yin… - … Process Research & …, 2017 - ACS Publications
The development of a scalable asymmetric route to a new calcitonin gene-related peptide (CGRP) receptor antagonist is described. The synthesis of the two key fragments was …
Number of citations: 28 pubs.acs.org
P Martelletti, F Cipolla, M Capi, M Curto… - Drugs …, 2020 - researchgate.net
Atogepant is an oral calcitonin gene-related peptide (CGRP) receptor antagonist and is currently under clinical investigation for preventive treatment of migraine. Its inhibitory activity on …
Number of citations: 14 www.researchgate.net
N Moshnenko, A Kazantsev, E Chupakhin, O Bakulina… - Molecules, 2023 - mdpi.com
The use of spirocycles in drug discovery and medicinal chemistry has been booming in the last two decades. This has clearly translated into the landscape of approved drugs. Among …
Number of citations: 3 www.mdpi.com
M Haibo, MR Attila, Z Yupiao, M Hiroki… - Chinese Chemical …, 2020 - ccspublishing.org.cn
作者简介: Haibo Mei obtained his B. Sc. in 2009 and Ph. D. in 2014 in organic chemistry from Nanjing University. Then he joined Nanjing University as a research fellow in the area of …
Number of citations: 3 www.ccspublishing.org.cn
J Gras - Drugs of the Future, 2019 - access.portico.org
Migraine is ranked as the sixth cause of years lost due to disability, with around 1.04 billion migraine sufferers globally. Triptans are considered the standard for acute migraine treatment…
Number of citations: 2 access.portico.org
R Rossi, F Bellina - Organic preparations and procedures …, 1997 - Taylor & Francis
Transition metal-promoted carbon-carbon bond forming reactions, involving (hetero) aryl or alkenyl halides, are essential tools in the arsenal of organic chemist. The great synthetic …
Number of citations: 12 www.tandfonline.com

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